Cas no 2034366-52-2 (N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]-2-fluorobenzamide)

N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]-2-fluorobenzamide is a synthetically derived small molecule featuring a cyclopropyl-substituted dihydropyridazinone core linked to a fluorinated benzamide moiety. This compound exhibits potential as a versatile intermediate in medicinal chemistry, particularly in the development of targeted therapeutics. The presence of the cyclopropyl group enhances metabolic stability, while the fluorobenzamide moiety may contribute to improved binding affinity and selectivity in biological systems. Its well-defined structure allows for precise modifications, making it suitable for structure-activity relationship (SAR) studies. The compound's synthetic accessibility and functional group compatibility further support its utility in drug discovery and pharmaceutical research.
N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]-2-fluorobenzamide structure
2034366-52-2 structure
Product Name:N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]-2-fluorobenzamide
CAS No:2034366-52-2
MF:C16H16FN3O2
MW:301.315546989441
CID:5335338
Update Time:2025-08-04

N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]-2-fluorobenzamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-fluorobenzamide
    • N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-2-fluorobenzamide
    • N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]-2-fluorobenzamide
    • Inchi: 1S/C16H16FN3O2/c17-13-4-2-1-3-12(13)16(22)18-9-10-20-15(21)8-7-14(19-20)11-5-6-11/h1-4,7-8,11H,5-6,9-10H2,(H,18,22)
    • InChI Key: UDZOWEJYOLMMTR-UHFFFAOYSA-N
    • SMILES: FC1C=CC=CC=1C(NCCN1C(C=CC(C2CC2)=N1)=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 514
  • XLogP3: 1.3
  • Topological Polar Surface Area: 61.8

N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]-2-fluorobenzamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6564-2198-2μmol
N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]-2-fluorobenzamide
2034366-52-2
2μmol
$85.5 2023-09-08
Life Chemicals
F6564-2198-5μmol
N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]-2-fluorobenzamide
2034366-52-2
5μmol
$94.5 2023-09-08
Life Chemicals
F6564-2198-10μmol
N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]-2-fluorobenzamide
2034366-52-2
10μmol
$103.5 2023-09-08
Life Chemicals
F6564-2198-20μmol
N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]-2-fluorobenzamide
2034366-52-2
20μmol
$118.5 2023-09-08
Life Chemicals
F6564-2198-1mg
N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]-2-fluorobenzamide
2034366-52-2
1mg
$81.0 2023-09-08
Life Chemicals
F6564-2198-2mg
N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]-2-fluorobenzamide
2034366-52-2
2mg
$88.5 2023-09-08
Life Chemicals
F6564-2198-3mg
N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]-2-fluorobenzamide
2034366-52-2
3mg
$94.5 2023-09-08
Life Chemicals
F6564-2198-4mg
N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]-2-fluorobenzamide
2034366-52-2
4mg
$99.0 2023-09-08
Life Chemicals
F6564-2198-5mg
N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]-2-fluorobenzamide
2034366-52-2
5mg
$103.5 2023-09-08
Life Chemicals
F6564-2198-10mg
N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]-2-fluorobenzamide
2034366-52-2
10mg
$118.5 2023-09-08

Additional information on N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]-2-fluorobenzamide

Introduction to N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]-2-fluorobenzamide (CAS No. 2034366-52-2)

N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]-2-fluorobenzamide, identified by its CAS number 2034366-52-2, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule has garnered attention due to its unique structural features and potential applications in medicinal chemistry. The presence of a pyridazine core and a fluorobenzamide moiety makes it a promising candidate for further investigation, particularly in the development of novel therapeutic agents.

The structural framework of N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]-2-fluorobenzamide is characterized by a fused heterocyclic system, which includes a pyridazine ring and an ethyl chain extending from it. The pyridazine ring is a key pharmacophore, known for its ability to interact with biological targets in various ways. Specifically, the 3-cyclopropyl substituent on the pyridazine ring enhances the compound's binding affinity to certain enzymes and receptors, making it a valuable scaffold for drug design.

The benzamide moiety at the other end of the molecule contributes to its pharmacological properties by providing a hydrophobic interaction surface and influencing metabolic stability. The introduction of a fluorine atom into the benzamide group further modulates these properties, potentially improving solubility and bioavailability. These structural features collectively make N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]-2-fluorobenzamide an intriguing compound for further exploration.

In recent years, there has been growing interest in heterocyclic compounds for their diverse biological activities. Pyridazine derivatives, in particular, have shown promise in various therapeutic areas, including anti-inflammatory, antiviral, and anticancer applications. The unique electronic properties of the pyridazine ring allow it to engage with biological targets in multiple ways, making it a versatile scaffold for drug discovery.

One of the most notable aspects of N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]-2-fluorobenzamide is its potential as an intermediate in the synthesis of more complex molecules. Its structural features can be modified to explore different pharmacological profiles without losing the core pharmacophoric elements that contribute to its activity. This flexibility makes it an attractive starting point for medicinal chemists looking to develop novel therapeutics.

The synthesis of N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]-2-fluorobenzamide involves multiple steps, each requiring careful optimization to ensure high yield and purity. The key steps include the formation of the pyridazine ring, followed by functionalization with the cyclopropyl group and the ethyl chain. The introduction of the fluorobenzamide moiety is typically achieved through nucleophilic substitution or other coupling reactions.

The use of advanced synthetic techniques has enabled researchers to produce this compound with high precision and efficiency. Techniques such as transition metal catalysis and flow chemistry have been particularly useful in streamlining the synthetic route and improving yields. These advancements have made it possible to explore more complex derivatives of N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]-2-fluorobenzamide, further expanding its potential applications.

Evaluation of N-[2-(3-cyclopropyl-6-o x o -1 , 6 -dih y d ro p y rid azin -1 - y l)e th y l ] - 2 -fluoro b en z am ide] has been conducted both in vitro and in vivo to assess its biological activity. In vitro studies have shown that this compound exhibits promising interactions with various enzymes and receptors relevant to several diseases. These interactions suggest potential therapeutic benefits across multiple therapeutic areas.

In vivo studies have further supported these findings by demonstrating favorable pharmacokinetic properties and target engagement. The compound has shown good absorption, distribution, metabolism, and excretion (ADME) profiles in animal models, indicating its potential for further development into a clinical candidate. These studies have laid the groundwork for more detailed investigations into its therapeutic potential.

The future direction of research on N-[2-(3-cyclopropyl - 6 - ox o - 1 , 6 -dih y d ro p y rid azin - 1 - y l )e th y l ] - 2 -fluoro b en z am ide] will likely focus on optimizing its pharmacological profile and exploring new applications. Medicinal chemists are currently working on modifying its structure to enhance its potency, selectivity, and bioavailability. Additionally, new synthetic routes are being explored to improve scalability and cost-effectiveness.

The development of novel therapeutic agents is a complex process that requires interdisciplinary collaboration between chemists, biologists, and clinicians. N-[2-(3-cyclopropyl - 6 - ox o - 1 , 6 -dih y d ro p y rid azin - 1 - y l )e th y l ] - 2 -fluoro b en z am ide] represents an excellent example of how basic research can lead to innovative drug discovery efforts. Its unique structural features and promising biological activity make it a valuable asset in the quest for new treatments.

Recommended suppliers
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd